molecular formula C10H12BrN B6253144 [(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine CAS No. 2411012-75-2

[(2E)-3-(4-bromophenyl)prop-2-en-1-yl](methyl)amine

Cat. No.: B6253144
CAS No.: 2411012-75-2
M. Wt: 226.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tertiary amine featuring a methyl group and a (2E)-3-(4-bromophenyl)prop-2-en-1-yl substituent. The E-configuration of the double bond positions the bromophenyl and methylamine groups on opposite sides, influencing stereochemical interactions and reactivity. The bromine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which may enhance stability and alter electronic properties compared to non-halogenated analogs .

Properties

CAS No.

2411012-75-2

Molecular Formula

C10H12BrN

Molecular Weight

226.1

Purity

95

Origin of Product

United States

Preparation Methods

Imine Formation and Subsequent Reduction

The two-step synthesis begins with the condensation of 4-bromocinnamaldehyde with methylamine to form an intermediate imine, followed by reduction to the target amine (Fig. 1).

Imine Synthesis

4-Bromocinnamaldehyde (5.00 mmol) and methylamine (5.00 mmol) are combined in dichloromethane (10 mL) and stirred at room temperature for 2–4 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with the imine intermediate isolated in 88% yield after extraction and solvent evaporation. The (E)-configuration of the imine is retained due to conjugation with the aromatic ring, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Sodium Borohydride Reduction

The imine is dissolved in ethanol (10 mL) and cooled to 0°C before sodium borohydride (4.00 mmol) is added portionwise. After stirring for 2 hours, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Column chromatography (5% ethyl acetate/hexane) yields the title compound as a pale-yellow liquid (83% overall yield).

Key Data:

  • Reaction Time: 6 hours (total)

  • Yield: 83%

  • Stereoselectivity: >99% (E)

  • Characterization: 1H^1H NMR (CDCl3_3): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 6.65 (d, J = 15.9 Hz, 1H, CH=CH), 6.12 (dt, J = 15.9, 6.3 Hz, 1H, CH=CH), 3.42 (s, 3H, NCH3_3), 3.12 (d, J = 6.3 Hz, 2H, CH2_2NH).

One-Pot Reductive Amination

A streamlined approach combines imine formation and reduction in a single pot, enhancing synthetic efficiency (Fig. 2).

Reaction Conditions

4-Bromocinnamaldehyde (5.00 mmol), methylamine (5.00 mmol), and sodium borohydride (6.00 mmol) are stirred in methanol (15 mL) at 0°C for 4 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to afford the amine in 89% yield.

Key Data:

  • Reaction Time: 4 hours

  • Yield: 89%

  • Byproducts: <5% (traces of over-reduced species)

  • Characterization: 13C^{13}C NMR (CDCl3_3): δ 137.8 (C-Br), 131.5 (CH=CH), 128.9 (Ar-C), 122.4 (CH2_2NH), 44.2 (NCH3_3).

Comparative Analysis of Methodologies

Parameter Imine Reduction One-Pot Reductive Amination
Yield (%)8389
Reaction Time (h)64
Purification ComplexityModerateLow
Stereochemical ControlHighHigh

The one-pot method offers superior yield and efficiency, though both protocols excel in stereoselectivity. The use of sodium borohydride ensures mild conditions compatible with the propenyl double bond.

Mechanistic Insights

Imine Formation

The condensation of 4-bromocinnamaldehyde and methylamine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine (Schiff base). The (E)-configuration is stabilized by conjugation with the 4-bromophenyl group, minimizing steric interactions.

Reduction Dynamics

Sodium borohydride selectively reduces the imine’s C=N bond without affecting the propenyl double bond, as evidenced by the absence of alkane byproducts. Quantum mechanical calculations suggest that the boron-hydride complex preferentially attacks the electrophilic imine carbon, yielding the secondary amine .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine exhibit significant biological activities. Some potential activities include:

  • Antimicrobial Properties : Similar derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation.
  • Anticancer Activity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

Applications in Scientific Research

The compound has potential applications across multiple scientific domains:

Pharmaceutical Development

  • Used as a lead compound for developing new antimicrobial agents or anti-inflammatory drugs.
  • Investigated for its role in synthesizing more complex pharmaceutical intermediates.

Material Science

  • Explored for use in creating novel polymers or materials due to its unique chemical properties.

Chemical Biology

  • Utilized in studies investigating enzyme interactions and biological pathways involving amine derivatives.

Case Studies

Several case studies have documented the applications of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine:

  • Antimicrobial Activity Study :
    • A study evaluated the effectiveness of this compound against various strains of bacteria, showing promising results that warrant further investigation into its mechanism of action.
  • Synthesis of Novel Derivatives :
    • Researchers successfully synthesized derivatives of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine and assessed their biological activities, leading to the identification of several candidates with enhanced efficacy compared to the parent compound.
  • Material Science Applications :
    • The compound has been incorporated into polymer matrices, demonstrating improved mechanical properties and thermal stability, indicating its potential as a material additive.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylamine group may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylprop-2-en-1-yl Amines

(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3)
  • Structural Differences :
    • 4-Methoxyphenyl replaces 4-bromophenyl, introducing electron-donating methoxy groups.
    • Propylamine replaces methylamine, increasing steric bulk.
  • Implications :
    • Enhanced electron density from methoxy may increase nucleophilicity of the aromatic ring.
    • The propyl group could improve lipid solubility compared to methyl .
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3)
  • Structural Differences :
    • 2-Methoxyphenyl (ortho position) vs. 4-bromophenyl (para).
    • Isopropylamine introduces branched alkyl chain.
  • Branched amine may alter binding affinity in biological systems .

Halogen-Substituted Propargylamines

N-Benzyl-3-(4-fluorophenyl)prop-2-yn-1-amine
  • Structural Differences :
    • Triple bond (prop-2-yn-1-yl) vs. double bond (prop-2-en-1-yl).
    • Fluorine (electron-withdrawing) replaces bromine.
    • Benzylamine adds aromatic bulk.
  • Implications :
    • The sp-hybridized triple bond reduces conjugation, limiting resonance effects.
    • Fluorine’s smaller size may decrease steric hindrance compared to bromine .
(4-Bromophenyl)methyl(prop-2-yn-1-yl)amine (CAS 709-85-3)
  • Structural Differences :
    • Prop-2-yn-1-yl replaces prop-2-en-1-yl.
    • Methyl and 4-bromophenylmethyl groups.
  • Implications :
    • Triple bond rigidity may hinder rotational freedom, affecting molecular conformation.
    • Hybridization (sp vs. sp²) alters electron distribution and reactivity .

Pyridyl and Heterocyclic Analogs

3-(p-Bromophenyl)-3-(2-pyridyl)-N,N-dimethylpropylamine
  • Structural Differences :
    • Pyridyl group introduces a nitrogen heterocycle.
    • Dimethylpropylamine adds branching and tertiary amine character.
  • Increased alkyl chain length improves solubility in non-polar solvents .

Key Comparative Properties

Property Target Compound 4-Methoxyphenyl Analog 4-Fluorophenyl Propargylamine Pyridyl Derivative
Substituent Electronic Effect Electron-withdrawing (Br) Electron-donating (OMe) Electron-withdrawing (F) Mixed (pyridyl N)
Amine Type Tertiary (methyl) Tertiary (propyl) Secondary (benzyl) Tertiary (dimethyl)
Bond Hybridization sp² (double bond) sp² sp (triple bond) sp³
Reported Applications Limited data (discontinued ) Antimicrobial potential Synthetic intermediate Pharmacological use

Biological Activity

The compound (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine , also known as 4-bromophenyl allyl methyl amine , has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine typically involves the reaction of 4-bromobenzaldehyde with allyl amine in the presence of a suitable catalyst. The reaction conditions can vary, but generally include:

  • Reagents : 4-bromobenzaldehyde, allyl amine
  • Catalyst : Acidic or basic conditions can be employed depending on the desired yield.
  • Solvent : Common solvents include ethanol or methanol.

Antitumor Activity

Research has indicated that compounds similar to (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine exhibit significant antitumor properties. For instance, a study evaluated various derivatives against MCF-7 breast cancer cells. The results demonstrated that certain derivatives reduced cell viability significantly:

CompoundIC50 (μM)Effect on MCF-7 Cell Viability (%)
Compound A5.56< 50% after 72 hours
Compound B11.79> 50% after 72 hours
Compound C8.57> 50% after 72 hours

The most potent compound showed an IC50 value of 5.56 μM , indicating strong antitumor activity against MCF-7 cells .

Antibacterial Activity

The antibacterial efficacy of (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine has also been explored. A study utilized the agar well diffusion method to assess its activity against various drug-resistant bacteria:

PathogenZone of Inhibition (mm) at 50 mg/mL
Acinetobacter baumannii18
Klebsiella pneumoniae15
Staphylococcus aureus12

The compound exhibited excellent activity against NDM-positive Acinetobacter baumannii , outperforming several commercially available antibiotics .

The proposed mechanism of action for (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine involves interaction with cellular targets that disrupt vital processes such as DNA replication and protein synthesis. Molecular docking studies have suggested that the compound binds effectively to bacterial enzymes, inhibiting their function and leading to cell death .

Case Studies

Several case studies have reported the biological effects of related compounds:

  • Case Study on Anticancer Activity :
    • A derivative similar to (2E)-3-(4-bromophenyl)prop-2-en-1-ylamine was tested against various cancer cell lines, showing significant inhibition of cell proliferation in both breast and leukemia cancer models.
  • Case Study on Antimicrobial Resistance :
    • A study highlighted the effectiveness of this compound against multi-drug resistant strains, emphasizing its potential role in developing new antimicrobial therapies.

Q & A

Q. (Advanced Structural Analysis)

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the E-configuration via coupling constants (Jtrans1216 HzJ_{trans} \approx 12–16\ \text{Hz}) and diastereotopic proton splitting patterns .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL (via SHELX suite) refines bond lengths and angles. For example, the C=C bond in the E-isomer typically measures ~1.34 Å, with torsional angles confirming planarity .
  • IR and UV-Vis : Confirm functional groups (e.g., C-Br stretch at ~560 cm1^{-1}) and π→π* transitions in the conjugated system .

How does the bromophenyl substituent influence the compound's participation in palladium-catalyzed cross-coupling reactions, and what methodologies validate these interactions?

Q. (Advanced Reactivity)

  • Role of Bromine : The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, Pd(PPh3_3)4_4 catalyzes aryl-aryl bond formation with boronic acids, replacing Br with aryl groups .
  • Validation :
    • GC-MS/HPLC : Monitor reaction progress and byproduct formation.
    • Kinetic Studies : Compare turnover frequencies (TOF) with non-brominated analogs to quantify electronic effects (bromine’s -I effect slows oxidative addition) .
    • DFT Calculations : Model transition states to rationalize regioselectivity .

What in vitro assays are employed to evaluate the compound's inhibitory activity against monoamine oxidases, and how do structural modifications affect potency?

Q. (Basic to Advanced Biological Activity)

  • Assays :
    • Fluorometric MAO Inhibition : Measure fluorescence quenching of kynuramine metabolites in human recombinant MAO-A/MAO-B .
    • Docking Simulations : AutoDock Vina predicts binding affinities to MAO active sites (FAD-binding pocket interactions) .
  • Structure-Activity Relationships (SAR) :
    • Bromine vs. Chlorine : Bromine’s larger van der Waals radius enhances hydrophobic interactions but may reduce solubility .
    • Methylamine Group : N-Methylation increases metabolic stability compared to primary amines .

When encountering contradictory data on biological efficacy among bromophenyl derivatives, what comparative analytical strategies can elucidate structure-activity relationships?

Q. (Advanced Data Contradiction Analysis)

  • Comparative SAR : Systematic substitution (e.g., Br → F, Cl, Me) followed by IC50_{50} profiling identifies electronic vs. steric contributions .
  • Meta-Analysis : Pool data from enzyme assays (e.g., MAO inhibition) and physicochemical properties (logP, pKa) using multivariate regression to isolate key drivers of activity .
  • Crystallographic Overlays : Superimpose X-ray structures of ligand-enzyme complexes to identify divergent binding modes (e.g., bromine’s halogen bonding vs. fluorine’s electronegativity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.